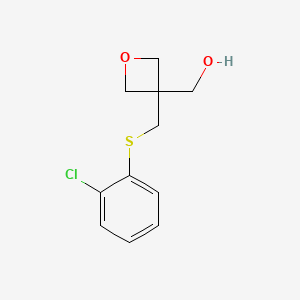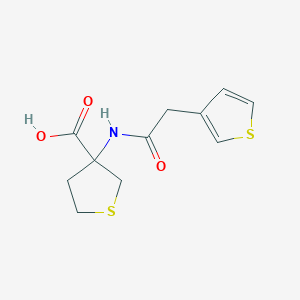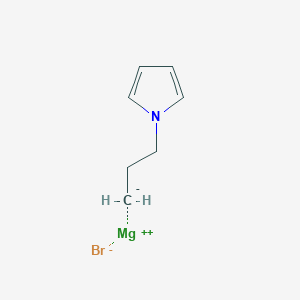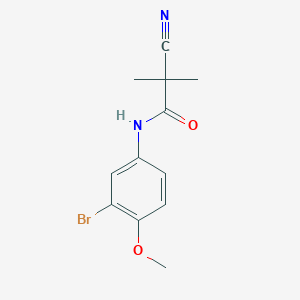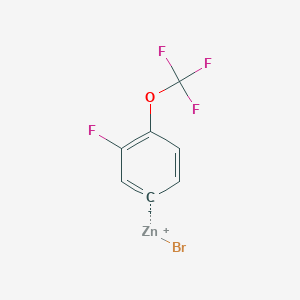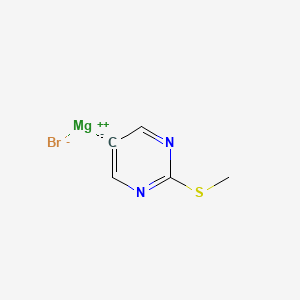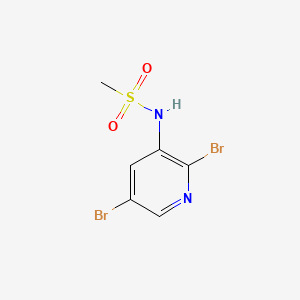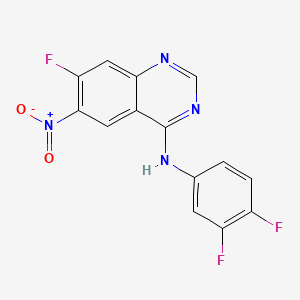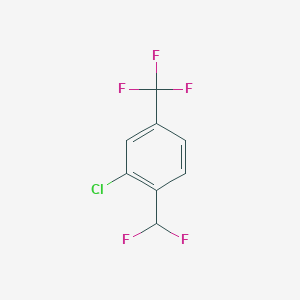
3-Chloro-4-(difluoromethyl)benzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(difluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-(difluoromethyl)benzotrifluoride typically involves the chlorination of 4-(difluoromethyl)benzotrifluoride. One common method includes placing 4-(difluoromethyl)benzotrifluoride and a catalyst into a reactor, raising the temperature with stirring to around 60°C, and then feeding dry chlorine gas into the reactor. The reaction is continued at a constant temperature of 70°C to 90°C for over two hours. After the reaction, the unreacted chlorine gas and other gaseous impurities are removed, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, efficient catalysts, and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
3-Chloro-4-(difluoromethyl)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
3-Chloro-4-(difluoromethyl)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
作用機序
The mechanism of action of 3-Chloro-4-(difluoromethyl)benzotrifluoride involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethyl groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
3-Chloro-4-fluorobenzotrifluoride: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
3,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of one chlorine and one difluoromethyl group.
Benzonitrile, 4-chloro-3-(difluoromethyl): Similar structure with a nitrile group instead of a trifluoromethyl group .
Uniqueness
3-Chloro-4-(difluoromethyl)benzotrifluoride is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These properties make it valuable in specific synthetic applications and research studies, where other similar compounds may not be as effective.
特性
分子式 |
C8H4ClF5 |
|---|---|
分子量 |
230.56 g/mol |
IUPAC名 |
2-chloro-1-(difluoromethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
InChIキー |
ACMDDJGMJXEYPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


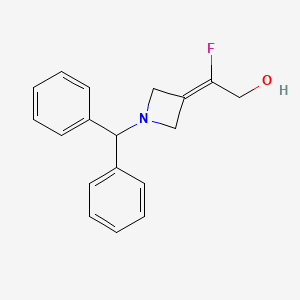
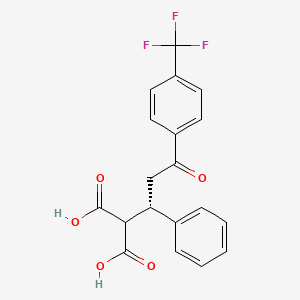
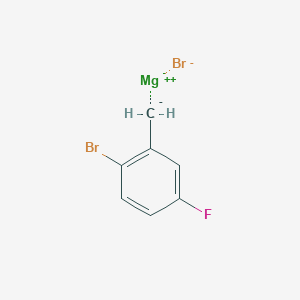
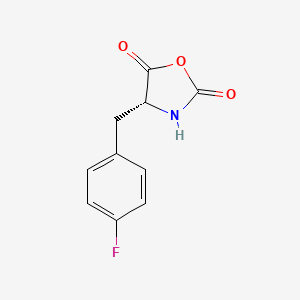

![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
